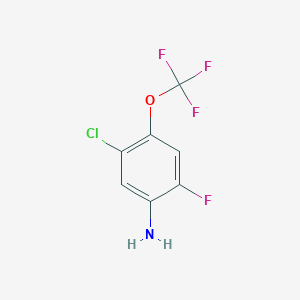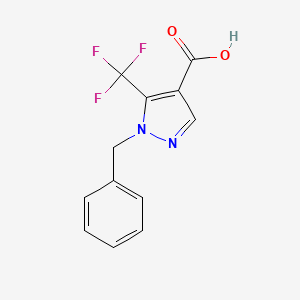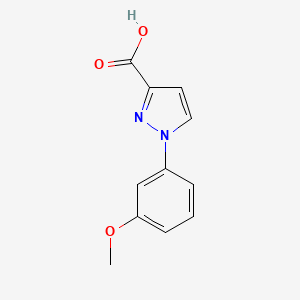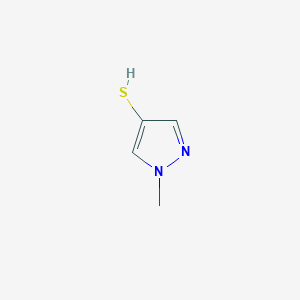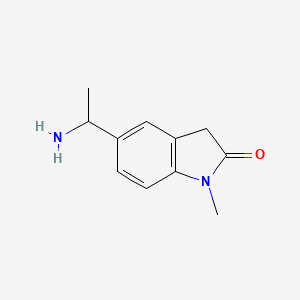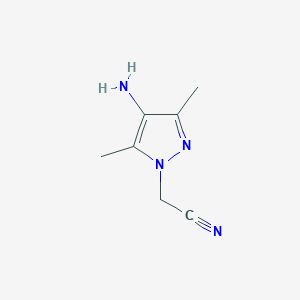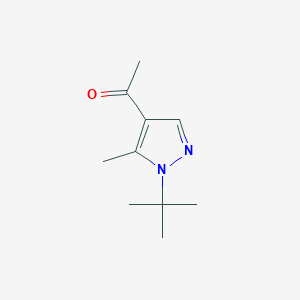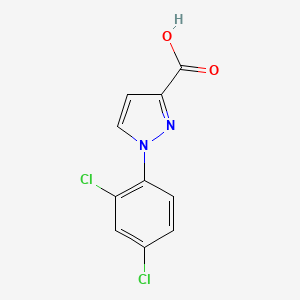
3,4-Difluoro-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline
Overview
Description
“3,4-Difluoro-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline” is a chemical compound with the molecular formula C13H15F2N3 . It is related to the field of difluoromethylation, which has seen significant advances in recent years .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazol ring, which is a type of heterocyclic aromatic organic compound, and an aniline group, which is an amino group attached to a phenyl group .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound could potentially be used in Suzuki–Miyaura (SM) cross-coupling reactions . SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
NMR Spectroscopy
The compound could be used in NMR Spectroscopy . The signal integration process in 1H NMR spectrum is very useful because the area under a signal is proportional to the number of protons to which the signal corresponds . This could potentially be applied to the compound .
Antileishmanial Activity
The compound could potentially have antileishmanial activity . A molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .
Antimalarial Activity
The compound could potentially have antimalarial activity . The target compounds in a similar study elicited better inhibition effects against Plasmodium berghei .
Heat-Resistant Energetic Materials
The compound could potentially be used in the synthesis of heat-resistant energetic materials . Based on thermal stability values and energetic parameters, compounds with similar structures were superior to those of all of the commonly used heat-resistant explosives .
Melt-Castable Explosives
The compound could potentially be used in the synthesis of melt-castable explosives . In recent years, several promising melt-castable explosives were synthesized by incorporating flexible substituent groups into a high melting point molecular skeleton .
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound 3,4-Difluoro-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline is the LmPTR1 pocket . This pocket is an active site in the Leishmania major pteridine reductase 1 (LmPTR1), an enzyme that plays a crucial role in the survival and proliferation of the Leishmania parasite .
Mode of Action
The compound interacts with its target by fitting into the LmPTR1 pocket . This interaction is characterized by a lower binding free energy, which indicates a strong and favorable interaction between the compound and its target . The compound’s potent in vitro antipromastigote activity is justified by this desirable fitting pattern .
Biochemical Pathways
The compound affects the biochemical pathways related to the survival and proliferation of the Leishmania parasite. By interacting with the LmPTR1 pocket, the compound inhibits the function of the LmPTR1 enzyme . This inhibition disrupts the parasite’s biochemical pathways, leading to its death .
Result of Action
The result of the compound’s action is the potent in vitro antipromastigote activity . This activity leads to the death of the Leishmania parasite, thereby preventing its survival and proliferation .
properties
IUPAC Name |
3,4-difluoro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N3/c1-8-11(9(2)18(3)17-8)7-16-10-4-5-12(14)13(15)6-10/h4-6,16H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHADZUOKDUTKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoro-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-cyclopropyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3375729.png)


![1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3375755.png)
